REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH2:11][C:12]#[C:13][CH2:14][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[C:4](=[O:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH3:20]O>>[CH3:2][N:3]([CH2:11][C:12]#[C:13][CH2:14][N:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1)[C:4](=[O:10])[CH2:5][CH2:6][C:7]([O:9][CH3:20])=[O:8]
|
Name
|
resin
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]-3-carboxypropanamide
|
Quantity
|
101 mg
|
Type
|
reactant
|
Smiles
|
CN(C(CCC(=O)O)=O)CC#CCN1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resin was filtered off
|
Type
|
WASH
|
Details
|
washed thoroughly with TFA
|
Type
|
CUSTOM
|
Details
|
The combined MeOH and TFA washes were evaporated under a stream of N2
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into EtOAc (3× mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (CHCl3 /MeOH/NH4OH, 40/10/1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CCC(=O)OC)=O)CC#CCN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.8 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |